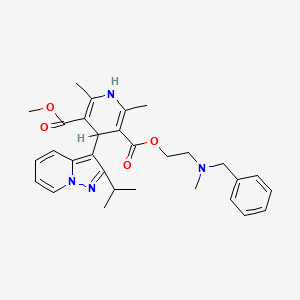
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Übersicht
Beschreibung
Ahc 52 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Enzymatic Hydrolysis and Stereochemistry
- A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in hydrolyzing derivatives of 1,4-dihydropyridine, a structurally related compound. This research found that the ester's structure, including methyl ester groups, influences enzymatic hydrolysis, offering insights into chiral synthesis methods (Sobolev et al., 2002).
Chemical Rearrangements
- Kim (1986) examined the rearrangements of a similar 1,4-dihydropyridine derivative under different conditions. This study contributes to understanding the chemical behavior and potential transformations of pyridine derivatives (Kim, 1986).
Cytochrome P-450-Catalyzed Reactions
- Research by Guengerich et al. (1988) investigated the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study provides insights into the metabolic processing of pyridine derivatives (Guengerich et al., 1988).
Structural Analysis and Synthesis
- A study by Meskini et al. (2011) focused on the structural analysis of a β-amino dicarbonyl compound similar to the specified chemical. This research contributes to the understanding of molecular structures and potential applications in ligand design (Meskini et al., 2011).
Novel Derivatives and Anticancer Activity
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrates the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Impurities in Pharmaceutical Synthesis
- Research by Wu Pi-y (2014) involved the synthesis of impurities in bulk drugs related to Felodipine, a compound sharing a similar dihydropyridine structure. This work is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).
Eigenschaften
CAS-Nummer |
119666-09-0 |
|---|---|
Produktname |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester |
Molekularformel |
C30H36N4O4 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H36N4O4/c1-19(2)28-26(23-14-10-11-15-34(23)32-28)27-24(29(35)37-6)20(3)31-21(4)25(27)30(36)38-17-16-33(5)18-22-12-8-7-9-13-22/h7-15,19,27,31H,16-18H2,1-6H3 |
InChI-Schlüssel |
SCUPIRGJNHINID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AHC 52 AHC-52 methyl 2-(N-benzyl-N-methylamino)ethyl-2,6-dimethyl-4-(2-isopropylpyrazolo(1,5-a)pyridine-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



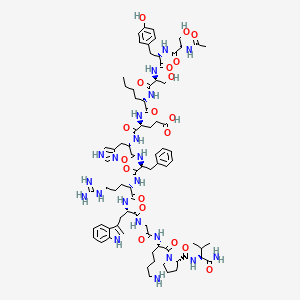
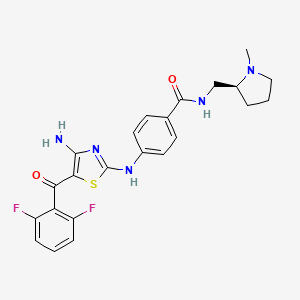
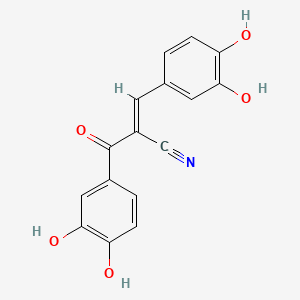
![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
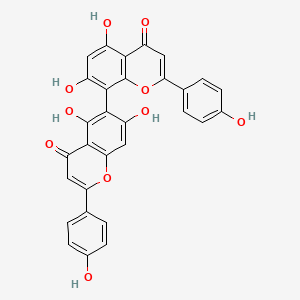
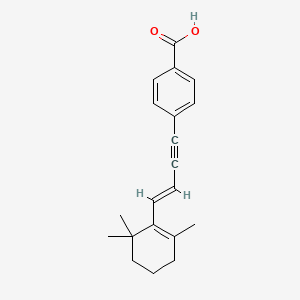
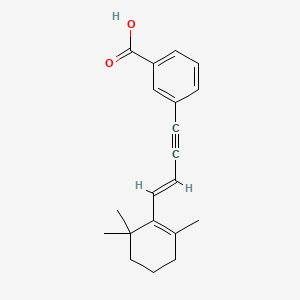
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
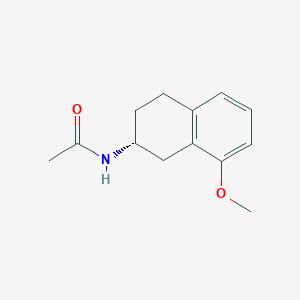
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
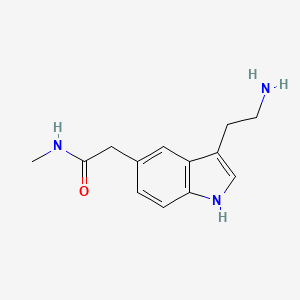
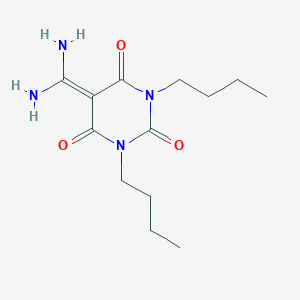
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)